Spheroidene
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Overview
Description
Spheroidene is the cartenoid ether that is the methyl ether of 3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-caroten-1-ol.
Scientific Research Applications
Therapeutic Applications in Tissue Engineering
Spheroidene, through its application in cell spheroids, shows significant promise in tissue engineering and regeneration. Spheroids offer a 3D microenvironment that better replicates in vivo conditions compared to traditional two-dimensional cell cultures. This advantage is pivotal in studying tissue regeneration using various animal models. The advancements in spheroid formation and in vivo delivery methods have broadened their application in regenerative medicine, with potential clinical implications (Ong et al., 2018).
Role in Light-Harvesting in Photosynthetic Bacteria
This compound plays a crucial role in energy transfer within the light-harvesting complexes of photosynthetic bacteria. Studies on Rhodobacter sphaeroides demonstrate how this compound and its analogues facilitate energy transfer to bacteriochlorophyll, impacting the efficiency of photosynthesis. This insight is valuable for understanding the molecular mechanisms of photosynthesis and potential applications in bioenergy (Desamero et al., 1998).
Advances in Drug Discovery and Cancer Research
This compound's application in the formation of multicellular spheroids has transformative implications in drug discovery and cancer research. These 3D cell models, due to their resemblance to in vivo tissue structures, are instrumental in studying drug responses, toxicity testing, and cancer cell interactions. The use of this compound in this context enhances the biological relevance of the models, contributing to more effective drug screening and cancer research methodologies (Rodríguez-Salvador et al., 2021).
Photochemical and Photophysical Properties in Antenna Complexes
Research on this compound also extends to its spectroscopic properties, particularly in photosynthetic antenna complexes. The study of this compound's absorption spectra and its interaction within protein complexes provides insights into its role in photosynthetic efficiency and potential applications in understanding energy transfer mechanisms in biological systems (Frank et al., 1997).
Properties
CAS No. |
13836-61-8 |
---|---|
Molecular Formula |
C41H60O |
Molecular Weight |
568.9 g/mol |
IUPAC Name |
(6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene |
InChI |
InChI=1S/C41H60O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18-22,24-28,30-32H,14,17,23,29,33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,32-19+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+ |
InChI Key |
FJOCMTHZSURUFA-AXYGSFPTSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)OC)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |
Synonyms |
1-methoxy-3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-carotene all-trans-spheroidene spheroidene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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